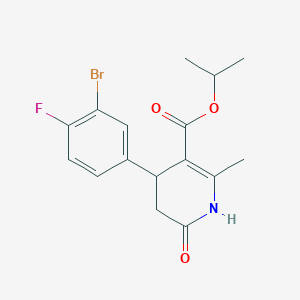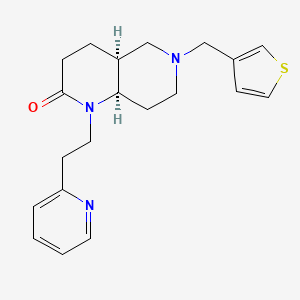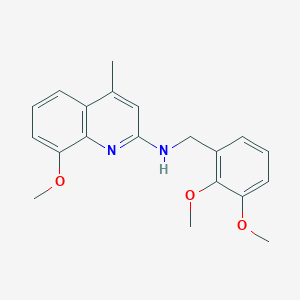![molecular formula C14H9ClN2O2 B5294330 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This molecule is also known as CC-1065 analog, which is a potent antitumor antibiotic. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is not fully understood. However, it is believed to work by binding to the minor groove of DNA and causing DNA damage. This leads to the inhibition of DNA replication and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that this compound has potent antitumor activity in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its potent antitumor activity. This makes it a valuable tool for the development of new anticancer drugs. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One potential direction is the development of new analogs with improved potency and selectivity. Another direction is the study of the compound's mechanism of action, which could lead to the development of new therapeutic strategies. Additionally, the compound's potential use as a DNA-binding agent could be further explored. Finally, the synthesis process could be optimized to make the compound more readily available for research purposes.
Synthesis Methods
The synthesis of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex process that involves several steps. The first step involves the synthesis of the pyrrolo[3,4-b]pyridine-5,7(6H)-dione core structure. This is achieved by the reaction of 2-aminopyridine with maleic anhydride. The resulting intermediate is then reacted with a chlorobenzyl group to obtain the final product.
Scientific Research Applications
The potential applications of 6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in scientific research are numerous. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. In addition, it has also been studied for its potential use as a DNA-binding agent.
properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-6-2-1-4-9(11)8-17-13(18)10-5-3-7-16-12(10)14(17)19/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSOIHTQKETOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)


![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
![9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5294315.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)